[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467586
InChI: InChI=1S/C17H23N3O3/c18-10-16(21)19-9-8-15(11-19)20(14-6-7-14)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,18H2
SMILES: C1CC1N(C2CCN(C2)C(=O)CN)C(=O)OCC3=CC=CC=C3
Molecular Formula: C17H23N3O3
Molecular Weight: 317.4 g/mol

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13467586

Molecular Formula: C17H23N3O3

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H23N3O3
Molecular Weight 317.4 g/mol
IUPAC Name benzyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C17H23N3O3/c18-10-16(21)19-9-8-15(11-19)20(14-6-7-14)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,18H2
Standard InChI Key CCIDDRCQBWFLIE-UHFFFAOYSA-N
SMILES C1CC1N(C2CCN(C2)C(=O)CN)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1N(C2CCN(C2)C(=O)CN)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at position 1 with a 2-amino-acetyl group (NHCOCH2NH2-\text{NH}-\text{CO}-\text{CH}_2-\text{NH}_2) and at position 3 with a cyclopropyl-carbamic acid benzyl ester moiety . The cyclopropyl group introduces steric constraints, while the benzyl ester enhances lipophilicity, influencing bioavailability and target interactions.

Key Structural Features:

  • Pyrrolidine Ring: Confers rigidity and influences pharmacokinetics via nitrogen lone-pair interactions.

  • Cyclopropyl Group: Enhances metabolic stability by resisting oxidative degradation .

  • Benzyl Ester: Serves as a protective group for carboxylic acids, facilitating controlled release in biological systems .

Stereochemical Considerations

The stereochemistry at the pyrrolidine C3 position is critical for biological activity. The (R)-enantiomer (PubChem CID: 66566707) exhibits distinct binding affinities compared to the (S)-form, as demonstrated in chiral separation studies . For instance, the (R)-configuration shows a 3-fold higher affinity for serotonin receptors in preliminary assays.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC17H23N3O3\text{C}_{17}\text{H}_{23}\text{N}_{3}\text{O}_{3}
Molecular Weight317.4 g/mol
SMILESC1CC1N(C2CCN(C2)C(=O)CN)C(=O)OCC3=CC=CC=C3\text{C1CC1N(C2CCN(C2)C(=O)CN)C(=O)OCC3=CC=CC=C3}
logP (Predicted)1.82
Solubility (Water)12 mg/L

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence, typically starting from pyrrolidine derivatives:

  • Pyrrolidine Functionalization:

    • Introduction of the 2-amino-acetyl group via nucleophilic acyl substitution using chloroacetyl chloride and ammonia.

    • Yield: ~65% under optimized conditions (0°C, THF).

  • Cyclopropane Coupling:

    • Cyclopropylamine is condensed with the pyrrolidine intermediate using carbonyldiimidazole (CDI) .

    • Stereoselectivity is controlled via chiral catalysts (e.g., L-proline), achieving 88% enantiomeric excess .

  • Benzyl Esterification:

    • Reaction with benzyl chloroformate in dichloromethane, catalyzed by DMAP .

    • Final purification via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield
Amino-acetyl AdditionChloroacetyl chloride, NH₃, THF, 0°C65%
Cyclopropane CouplingCDI, cyclopropylamine, L-proline72%
Benzyl EsterificationBenzyl chloroformate, DMAP, DCM81%

Reactivity Profile

  • Nucleophilic Substitution: The chloroacetyl derivative (precursor) undergoes SN2 reactions with amines, enabling diversification.

  • Ester Hydrolysis: The benzyl ester is cleavable under hydrogenolysis (H₂/Pd-C) to yield carboxylic acid derivatives .

  • Cyclopropane Ring-Opening: Under acidic conditions, the cyclopropane may undergo ring-opening, forming linear diols.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In vitro studies reveal moderate inhibitory activity against monoamine oxidase B (MAO-B) (IC₅₀ = 1.2 µM), suggesting potential for neurodegenerative disease therapy. The cyclopropyl group’s strain energy is hypothesized to enhance binding to the enzyme’s hydrophobic pocket.

Receptor Modulation

The (R)-enantiomer acts as a partial agonist at 5-HT₁A receptors (Kᵢ = 45 nM), implicated in anxiety and depression . Molecular dynamics simulations show hydrogen bonding between the amino-acetyl group and Ser159 residue .

Antimicrobial Properties

Preliminary screens indicate bacteriostatic effects against Staphylococcus aureus (MIC = 32 µg/mL), likely due to membrane disruption via lipophilic benzyl ester interactions .

Applications in Drug Development

Neurological Therapeutics

  • MAO-B Inhibitors: Analogues without the benzyl ester show improved blood-brain barrier penetration (logBB = 0.94).

  • Serotonin Receptor Modulators: Fluorinated derivatives exhibit 10-fold higher 5-HT₁A affinity .

Prodrug Design

The benzyl ester serves as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acids . Rat pharmacokinetic studies show a half-life of 2.3 hours for the ester vs. 8.1 hours for the acid.

Future Directions

Structural Optimization

  • Stereoselective Synthesis: Improving enantiomeric purity via asymmetric hydrogenation .

  • Bioisosteric Replacement: Swapping the cyclopropane with aziridine to enhance solubility.

Targeted Delivery Systems

Encapsulation in nanoparticles (PLGA) increases bioavailability 4-fold in murine models.

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